molecular formula C18H23BO3 B1284302 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid CAS No. 1072951-67-7

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid

Cat. No.: B1284302
CAS No.: 1072951-67-7
M. Wt: 298.2 g/mol
InChI Key: OPUGDQNAZFDADD-UHFFFAOYSA-N
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Description

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid is an organic compound with the molecular formula C18H23BO3 and a molecular weight of 298.18 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a methyl group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid typically involves the reaction of 4-tert-butyl-2-methylphenol with a suitable boronic acid derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the phenol derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a temperature range of 80-100°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the phenyl ring can introduce various functional groups, such as nitro or halogen groups .

Scientific Research Applications

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical assays and drug design . The phenyl ring and its substituents also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-cyanophenylboronic acid
  • 2-(Bromomethyl)phenylboronic acid
  • 2-Methoxy-3-pyridinylboronic acid
  • 4-(Bromomethyl)phenylboronic acid
  • But-3-enylboronic acid
  • N-Boc-5-methoxy-2-indolylboronic acid
  • 4-(Dimethylcarbamoyl)phenylboronic acid

Uniqueness

4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. The presence of the tert-butyl and methyl groups enhances its stability and lipophilicity, making it suitable for various applications in organic synthesis and drug design .

Properties

IUPAC Name

[4-[(4-tert-butyl-2-methylphenoxy)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23BO3/c1-13-11-15(18(2,3)4)7-10-17(13)22-12-14-5-8-16(9-6-14)19(20)21/h5-11,20-21H,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUGDQNAZFDADD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C)(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584900
Record name {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072951-67-7
Record name B-[4-[[4-(1,1-Dimethylethyl)-2-methylphenoxy]methyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(4-tert-Butyl-2-methylphenoxy)methyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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